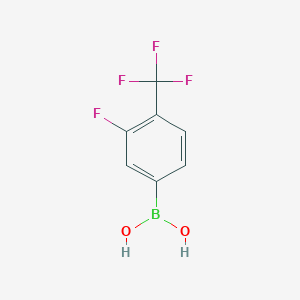

(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-fluoro-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF4O2/c9-6-3-4(8(13)14)1-2-5(6)7(10,11)12/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDBJTGUPJBGII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(F)(F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590202 | |

| Record name | [3-Fluoro-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864759-68-2 | |

| Record name | B-[3-Fluoro-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864759-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Fluoro-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-trifluoromethyl-phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid

CAS Number: 864759-68-2

This technical guide provides a comprehensive overview of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid, a key building block in modern medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its chemical structure, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts unique electronic properties that are highly valuable in the design of bioactive molecules. The trifluoromethyl group generally enhances metabolic stability and cellular permeability, while the fluorine atom can modulate the acidity of the boronic acid and influence binding interactions with biological targets.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 864759-68-2 | N/A |

| Molecular Formula | C₇H₅BF₄O₂ | N/A |

| Molecular Weight | 207.92 g/mol | N/A |

| Appearance | White to off-white powder | [1] |

| Melting Point | 174 °C (literature value for isomer) | [1] |

| ¹H NMR (DMSO-d₆) | Predicted: δ 8.2-7.8 (m, 3H, Ar-H), 8.4 (s, 2H, B(OH)₂) | General NMR data for similar compounds[2][3][4] |

| ¹³C NMR (DMSO-d₆) | Predicted: δ 160-115 (Ar-C), 124 (q, J ≈ 272 Hz, CF₃) | General NMR data for similar compounds[2] |

| ¹⁹F NMR (DMSO-d₆) | Predicted: δ -62 (s, CF₃), -110 to -120 (m, Ar-F) | General NMR data for similar compounds[2] |

Synthesis

The synthesis of this compound typically proceeds via a Grignard or organolithium reaction followed by borylation. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of Arylboronic Acids

This protocol is a generalized procedure adapted from the synthesis of similar fluorinated phenylboronic acids.[5][6]

Materials:

-

1-Bromo-3-fluoro-4-(trifluoromethyl)benzene

-

Magnesium turnings or n-Butyllithium

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Grignard/Organolithium Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), magnesium turnings (1.2 eq) are suspended in anhydrous THF. A solution of 1-bromo-3-fluoro-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF is added dropwise. The reaction is initiated with gentle heating if necessary and then maintained at reflux until the magnesium is consumed. Alternatively, for the organolithium route, the aryl bromide is dissolved in anhydrous THF and cooled to -78°C, followed by the slow addition of n-butyllithium (1.1 eq).

-

Borylation: The resulting Grignard or organolithium reagent is cooled to -78°C, and trimethyl borate (1.5 eq) is added dropwise, maintaining the low temperature. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0°C. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.

Applications in Drug Discovery

This compound is a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures that are prevalent in many drug candidates. The electron-withdrawing nature of the fluoro and trifluoromethyl groups on the phenylboronic acid can influence the reactivity and outcome of the coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general procedure for a Suzuki-Miyaura cross-coupling reaction.[7][8]

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), base (2.0-3.0 eq), and the palladium catalyst (0.01-0.05 eq).

-

The vessel is evacuated and backfilled with an inert gas.

-

Degassed solvent is added, and the mixture is heated to the desired temperature (typically 80-120 °C) until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography.

Role in Targeting the PI3K/AKT/mTOR Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[9][10] Several small molecule inhibitors targeting this pathway incorporate fluorinated phenyl moieties to enhance their potency, selectivity, and pharmacokinetic properties. The (3-Fluoro-4-(trifluoromethyl)phenyl) group can be strategically employed in the design of such inhibitors to interact with key residues in the ATP-binding pocket of these kinases.

The development of PI3K/mTOR dual inhibitors often involves the use of building blocks like this compound to synthesize complex heterocyclic scaffolds. For instance, the 4-(trifluoromethyl)pyridin-2-amine moiety, which can be synthesized using related boronic acids, has been shown to be crucial for potent inhibition.[11] The amino group of this moiety can form key hydrogen bonds with aspartate residues in the kinase domain.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique electronic properties, conferred by the fluorine and trifluoromethyl substituents, make it an attractive component for the design of potent and selective kinase inhibitors, especially those targeting the PI3K/AKT/mTOR pathway. The synthetic accessibility of this compound via established organometallic routes, coupled with its utility in robust cross-coupling reactions, ensures its continued importance in the development of novel therapeutics and advanced materials. Further research into the specific biological activities of molecules derived from this building block will undoubtedly open new avenues for therapeutic intervention in a range of diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid: Physical Properties and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid, a specialized organoboron compound, is a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts distinct electronic properties and steric influences. These characteristics make it a sought-after reagent, particularly in the synthesis of complex organic molecules for pharmaceutical and materials science applications. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for property determination, and a look into its application in synthetic workflows.

Core Physical Properties

Quantitative data for this compound is summarized below. It is important to note that some of the available data is predicted and may vary from experimentally determined values.

| Property | Value | Source |

| CAS Number | 864759-68-2 | [1] |

| Molecular Formula | C₇H₅BF₄O₂ | [2][3] |

| Molecular Weight | 207.92 g/mol | [2][3] |

| Boiling Point | 269.8 ± 50.0 °C (Predicted) | [2] |

| Density | 1.44 ± 0.1 g/cm³ (Predicted) | [2] |

| Flash Point | 117 °C | [2] |

Note: Conflicting data exists for the boiling point, with one source suggesting 117°C, which may be the flash point.[4]

Experimental Protocols

Detailed methodologies for determining key physical and structural properties are outlined below.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a calibrated melting point apparatus).[5]

-

Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.[5]

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting) are recorded. This range is the melting point of the sample. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.

Solubility Determination

Understanding the solubility of a compound is essential for its use in reactions and for its purification.

Methodology: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities should be used, such as water, diethyl ether, 5% aqueous sodium hydroxide (NaOH), 5% aqueous sodium bicarbonate (NaHCO₃), and 5% aqueous hydrochloric acid (HCl).[6][7]

-

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[6]

-

Observe whether the compound dissolves completely. If it dissolves in water, the pH of the solution should be tested with litmus paper to determine its acidic or basic nature.[7]

-

Solubility in aqueous acid or base suggests the presence of a basic or acidic functional group, respectively.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound.

Methodology: ¹H and ¹³C NMR

-

Sample Preparation: 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[9]

-

Data Acquisition: The prepared sample in an NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired. For more complex structures, 2D NMR experiments like COSY, HSQC, and HMBC can be performed to determine connectivity between atoms.

-

Spectral Analysis: The chemical shifts (δ), signal integrations, and coupling constants (J) in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the structure of the molecule.[10]

Applications in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[11] This reaction is a powerful method for forming carbon-carbon bonds, which is fundamental in the synthesis of many pharmaceuticals and advanced materials.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction involving an aryl boronic acid is depicted below.

References

- 1. 864759-68-2|this compound|BLD Pharm [bldpharm.com]

- 2. 864759-68-2[this compound 98%]- Jizhi Biochemical [acmec.com.cn]

- 3. cyclicpharma.com [cyclicpharma.com]

- 4. 864759-68-2 3-FLUORO-4-TRIFLUOROMETHYL-PHENYLBORONIC ACID [chemsigma.com]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. benchchem.com [benchchem.com]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid: Synthesis, Applications, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid is a synthetically versatile organoboron compound that has garnered significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring, make it a valuable building block for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a particular focus on its utility in Suzuki-Miyaura cross-coupling reactions and its potential role in the development of novel therapeutics. Detailed experimental protocols and a discussion of its relevance in signaling pathway modulation are also presented.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BF₄O₂ | N/A |

| Molecular Weight | 207.92 g/mol | N/A |

| CAS Number | 864759-68-2 | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Melting Point | Not widely reported, isomer 4-Fluoro-3-(trifluoromethyl)phenylboronic acid melts at 174 °C. | [1] |

| pKa | The introduction of electron-withdrawing groups like fluorine and trifluoromethyl generally lowers the pKa of phenylboronic acids, increasing their Lewis acidity.[2][3] | N/A |

Synthesis of this compound

Experimental Protocol: Synthesis via Halogen-Metal Exchange

This protocol is adapted from the synthesis of similar fluorinated phenylboronic acids.

Materials:

-

1-Bromo-3-fluoro-4-(trifluoromethyl)benzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 1-bromo-3-fluoro-4-(trifluoromethyl)benzene and anhydrous THF under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Borylation: Trimethyl borate is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

-

Hydrolysis and Extraction: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

-

Work-up: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of C-C bonds.[6][7] The presence of the electron-withdrawing fluoro and trifluoromethyl groups can influence the reactivity of the boronic acid and the properties of the resulting biaryl products.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general framework for the coupling of this compound with an aryl halide.[8][9][10]

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

-

Nitrogen or Argon gas (inert atmosphere)

Procedure:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (0.01-0.05 equiv).

-

Solvent Addition: Add the degassed solvent to the flask.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Role in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine and trifluoromethyl groups into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[11] this compound serves as a key building block for introducing this fluorinated motif into potential therapeutic agents.

Relevance in Signaling Pathway Inhibition

While direct studies on the inhibitory effects of this compound on specific signaling pathways are limited, its structural motifs are present in various kinase inhibitors and other targeted therapies. The phenylboronic acid moiety itself has been shown to inhibit cancer cell migration by affecting the Rho family of GTP-binding proteins.

Furthermore, the trifluoromethylphenyl group is a common feature in many FDA-approved drugs that target critical signaling pathways in cancer and other diseases, such as the PI3K/Akt/mTOR and HIF-1 pathways.[12][13][14] For instance, the drug Sorafenib, which contains a chloro- and trifluoromethyl-substituted phenyl ring, is a multi-kinase inhibitor.[11]

The logical workflow for investigating the potential of a novel compound synthesized using this compound as a signaling pathway inhibitor is outlined below.

Conclusion

This compound is a high-value chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its utility in constructing complex molecular architectures via the Suzuki-Miyaura coupling, combined with the beneficial properties conferred by its fluorinated substituents, positions it as a critical tool for researchers in drug discovery and materials science. Further exploration of its applications in the synthesis of novel bioactive compounds is warranted and holds considerable promise for the development of next-generation therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sites.pitt.edu [sites.pitt.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design and Synthesis of Novel Small-molecule Inhibitors of the Hypoxia Inducible Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid is a synthetically versatile organoboron compound that serves as a crucial building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts desirable physicochemical properties to target molecules, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly influence biological activity. This guide provides a comprehensive overview of its structure, synthesis, and key applications, with a focus on its utility in the development of novel therapeutics.

Core Compound Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for its proper handling, storage, and application in chemical synthesis.

| Property | Value |

| CAS Number | 864759-68-2 |

| Molecular Formula | C₇H₅BF₄O₂ |

| Molecular Weight | 207.92 g/mol |

| Appearance | White to off-white solid |

| Storage Conditions | Inert atmosphere, 2-8°C |

Spectroscopic Data

Predicted ¹H NMR Spectral Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.5 - 8.0 | Multiplet |

| B(OH)₂ | 8.0 - 8.5 | Broad Singlet |

Note: Predicted shifts are relative to TMS in a suitable deuterated solvent like DMSO-d₆ or CDCl₃. Actual values may vary.

¹⁹F NMR Spectroscopy: In ¹⁹F NMR spectroscopy, the fluorine atom directly attached to the aromatic ring and the trifluoromethyl group will exhibit distinct chemical shifts, which are sensitive to the electronic environment. These shifts can be valuable for reaction monitoring and characterization of derivatives.

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds from the corresponding aryl bromide, 1-bromo-3-fluoro-4-(trifluoromethyl)benzene, via a palladium-catalyzed borylation reaction. The following is a representative experimental protocol based on general methods for the synthesis of arylboronic acids.

Representative Synthesis Protocol: Miyaura Borylation

This protocol describes a common method for the synthesis of arylboronic acids from aryl halides.

Reaction Scheme:

Materials:

-

1-bromo-3-fluoro-4-(trifluoromethyl)benzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-3-fluoro-4-(trifluoromethyl)benzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Degas the resulting mixture by bubbling argon through the solution for 15-20 minutes.

-

Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), to the reaction mixture.

-

Heat the mixture to 80-90°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude pinacol ester can be purified by column chromatography on silica gel.

-

Subsequent hydrolysis of the pinacol ester under acidic conditions yields the final this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.

Representative Suzuki-Miyaura Coupling Protocol

This protocol outlines a general procedure for the coupling of an aryl boronic acid with an aryl halide.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., potassium carbonate, cesium carbonate)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard reaction glassware

Procedure:

-

In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).

-

Add the chosen solvent system.

-

Thoroughly degas the mixture by bubbling an inert gas through it for 20-30 minutes.

-

Add the palladium catalyst (0.02-0.05 eq) to the reaction mixture under the inert atmosphere.

-

Heat the reaction to the desired temperature (typically 80-110°C) and stir until the starting materials are consumed, as monitored by an appropriate analytical technique (TLC, LC-MS).

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl compound.

Role in Drug Discovery and Signaling Pathways

The incorporation of the 3-fluoro-4-(trifluoromethyl)phenyl moiety into small molecules is a common strategy in drug discovery to enhance their pharmacological properties. While this specific boronic acid is not directly linked to a single signaling pathway, it is used to synthesize inhibitors that target various key proteins in disease pathways, such as kinases, which are often implicated in cancer and inflammatory diseases.

The fluorine and trifluoromethyl groups can improve membrane permeability, increase binding affinity to the target protein, and block metabolic degradation, leading to a longer half-life in the body.

The diagram below illustrates a hypothetical signaling pathway where a drug candidate, synthesized using this compound, inhibits a kinase, thereby blocking downstream signaling that leads to cell proliferation.

Conclusion

This compound is a valuable reagent for the synthesis of complex organic molecules. Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, makes it a key component in the toolbox of medicinal chemists aiming to develop new therapeutics with improved properties. The general protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. As with any chemical synthesis, the specific reaction conditions may require optimization to achieve the desired outcomes.

An In-depth Technical Guide to the Synthesis of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The proposed route is based on established chemical transformations, with specific protocols adapted from analogous reactions. This document offers detailed experimental procedures, quantitative data from related syntheses, and visual guides to the reaction workflow.

Introduction

This compound (CAS No. 864759-68-2) is an important reagent in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 3-fluoro-4-(trifluoromethyl)phenyl moiety into complex molecules.[1] This structural motif is of significant interest in drug discovery due to the favorable properties conferred by the fluorine and trifluoromethyl substituents, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.

This guide outlines a robust three-step synthesis beginning from the commercially available starting material, 3-fluoro-4-(trifluoromethyl)aniline. The synthesis involves a regioselective bromination, followed by a Sandmeyer deamination to furnish the key intermediate, 1-bromo-3-fluoro-4-(trifluoromethyl)benzene. The final step involves a lithium-halogen exchange and subsequent borylation to yield the target boronic acid.

Overall Synthetic Pathway

The proposed synthetic route is depicted in the following workflow diagram:

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline

This procedure is adapted from established methods for the regioselective bromination of substituted anilines.[2][3] The strong activating and ortho-, para-directing effect of the amino group, combined with the meta-directing trifluoromethyl group, is expected to favor bromination at the position ortho to the amine and meta to the trifluoromethyl group.

Reaction Scheme:

Caption: Bromination of 3-Fluoro-4-(trifluoromethyl)aniline.

Materials:

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Molar Equivalents |

| 3-Fluoro-4-(trifluoromethyl)aniline | 61424-99-1 | 179.12 | 1.0 |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 1.0 - 1.1 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent |

| Ethyl acetate | 141-78-6 | 88.11 | For work-up |

| Brine solution | - | - | For work-up |

| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | Drying agent |

Procedure:

-

In a round-bottom flask, dissolve 3-fluoro-4-(trifluoromethyl)aniline (1.0 eq) in N,N-dimethylformamide (DMF).

-

In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1.0-1.1 eq) in DMF.

-

Slowly add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3 hours.[2]

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with brine solution.[2]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Expected Yield: Based on analogous reactions, yields are expected to be in the range of 90-92%.[2]

Step 2: Synthesis of 1-Bromo-3-fluoro-4-(trifluoromethyl)benzene

This step involves the removal of the amino group from 2-bromo-5-fluoro-4-(trifluoromethyl)aniline via a Sandmeyer reaction.[4]

Reaction Scheme:

Caption: Sandmeyer deamination of the brominated aniline intermediate.

Materials:

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Molar Equivalents |

| 2-Bromo-5-fluoro-4-(trifluoromethyl)aniline | - | 258.01 | 1.0 |

| Sodium nitrite (NaNO₂) | 7632-00-0 | 69.00 | 1.05 |

| Sulfuric acid (H₂SO₄) | 7664-93-9 | 98.08 | Acid medium |

| Copper(I) bromide (CuBr) | 7787-70-4 | 143.45 | Catalyst |

| Hydrobromic acid (HBr) | 10035-10-6 | 80.91 | For CuBr solution |

| Organic solvent (e.g., diethyl ether) | 60-29-7 | 74.12 | For extraction |

Procedure:

-

Diazotization:

-

Dissolve 2-bromo-5-fluoro-4-(trifluoromethyl)aniline (1.0 eq) in aqueous sulfuric acid at 0-5 °C with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.[4]

-

Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.[4]

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution or slurry of copper(I) bromide in concentrated hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the vigorously stirred copper catalyst solution. Effervescence (N₂ gas evolution) will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) for 1 hour to ensure complete reaction.[4]

-

-

Work-up:

-

Cool the reaction mixture and extract the product with an organic solvent such as diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

-

Step 3: Synthesis of this compound

The final step is the conversion of the aryl bromide to the corresponding boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.[5][6]

Reaction Scheme:

Caption: Lithium-halogen exchange and borylation of the key intermediate.

Materials:

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Molar Equivalents |

| 1-Bromo-3-fluoro-4-(trifluoromethyl)benzene | - | 243.00 | 1.0 |

| n-Butyllithium (n-BuLi) in hexanes | 109-72-8 | 64.06 | 1.1 |

| Triisopropyl borate (B(OiPr)₃) | 5419-55-6 | 188.08 | 1.2 |

| Anhydrous tetrahydrofuran (THF) | 109-99-9 | 72.11 | Solvent |

| Hydrochloric acid (HCl), aqueous | 7647-01-0 | 36.46 | For work-up |

| Organic solvent (e.g., ethyl acetate) | 141-78-6 | 88.11 | For extraction |

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1-bromo-3-fluoro-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.

-

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again keeping the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Work-up:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid until the solution is acidic.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude boronic acid can be purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) or by column chromatography.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of an analogous compound, 4-bromo-3-(trifluoromethyl)aniline, as reported in the literature. This data can serve as a benchmark for the expected outcomes of the first step in the proposed synthesis.

Table 1: Summary of Quantitative Data for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline [2]

| Parameter | Method 1 (NBS in DMF) | Method 2 (2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one in CH₂Cl₂) |

| Starting Material | 3-(Trifluoromethyl)aniline | N,N-dimethyl-3-(trifluoromethyl)aniline |

| Brominating Agent | N-Bromosuccinimide (NBS) | 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one |

| Solvent | DMF | Dichloromethane |

| Reaction Temperature | Room Temperature | -10 °C to Room Temperature |

| Reaction Time | 3 hours | ~1 hour |

| Reported Yield | 90-92% | High yields reported |

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis of this compound. By leveraging established and reliable chemical transformations, this three-step route offers a practical approach for obtaining this valuable building block. The detailed experimental protocols, adapted from closely related literature precedents, are designed to be readily implemented in a laboratory setting. The provided quantitative data for analogous reactions serves as a useful reference for optimizing reaction conditions and predicting outcomes. This guide is intended to empower researchers and drug development professionals in their efforts to synthesize novel compounds with potential therapeutic applications.

References

A Technical Guide to (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid: Properties, Availability, and Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid is a fluorinated arylboronic acid that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts valuable properties to target molecules, making it a compound of significant interest in medicinal chemistry and materials science. The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the electronic properties and reactivity of the boronic acid and the resulting coupled products. This guide provides an in-depth overview of the commercial availability, technical specifications, and key applications of this compound, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions.

Commercial Availability and Physicochemical Properties

This compound is commercially available from several chemical suppliers. Researchers can procure this reagent in various quantities to suit laboratory-scale synthesis and larger-scale drug discovery efforts.

A summary of the key physicochemical properties is provided in the table below for easy reference.

| Property | Value |

| CAS Number | 864759-68-2 |

| Molecular Formula | C₇H₅BF₄O₂ |

| Molecular Weight | 207.92 g/mol |

| Purity | Typically ≥98% |

| Appearance | White to off-white solid |

| Storage Conditions | Store in a cool, dry, well-ventilated area. Keep container tightly closed. Recommended storage temperature is 2-8°C under an inert atmosphere. |

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile carbon-carbon bond-forming reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents and functional materials.[1] The presence of the fluorine and trifluoromethyl substituents on the phenyl ring can enhance the lipophilicity and metabolic stability of the final products, which are desirable properties in drug candidates.[2]

The general scheme for a Suzuki-Miyaura coupling reaction involving this compound is depicted below:

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is based on established procedures for similar substrates and may require optimization for specific reaction partners.

Materials:

-

This compound

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

-

A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine, 4-10 mol%)

-

Anhydrous base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃), 2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME and water)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl bromide (1.0 eq.), this compound (1.2-1.5 eq.), the base (2-3 eq.), the palladium catalyst (2-5 mol%), and the phosphine ligand (4-10 mol%).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

The experimental workflow for a typical Suzuki-Miyaura coupling is illustrated in the following diagram:

Safety and Handling

This compound, like many organic chemicals, should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and commercially accessible building block for organic synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of complex fluorinated molecules, which are of high interest in the fields of drug discovery and materials science. The provided technical information and representative experimental protocol serve as a comprehensive resource for researchers and scientists looking to incorporate this versatile reagent into their synthetic strategies. As with any chemical synthesis, optimization of reaction conditions is often necessary to achieve the best results for a specific substrate combination.

References

An In-depth Technical Guide to the Lewis Acidity of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to Boronic Acids as Lewis Acids

Boronic acids, characterized by the R-B(OH)₂ functional group, are well-established as Lewis acids. Their acidity arises from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. This allows boronic acids to accept a pair of electrons from a Lewis base, such as a hydroxide ion, to form a more stable, tetracoordinate boronate species. This equilibrium is a fundamental aspect of their chemistry and plays a pivotal role in their biological activity and synthetic utility. The introduction of electron-withdrawing substituents onto the phenyl ring is known to enhance the Lewis acidity of the boronic acid.[1]

Predicted Lewis Acidity of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid

The subject molecule, this compound, features two potent electron-withdrawing groups on the phenyl ring: a fluorine atom at the meta-position and a trifluoromethyl group at the para-position.

-

Inductive and Resonance Effects: Both the fluoro and trifluoromethyl groups exert strong inductive electron-withdrawing effects (-I). The trifluoromethyl group is one of the strongest electron-withdrawing groups, significantly increasing the electrophilicity of the boron atom. The fluorine atom also contributes to this effect. These combined effects are expected to substantially increase the Lewis acidity of the boronic acid compared to unsubstituted phenylboronic acid. Phenylboronic acids with electron-withdrawing substituents generally exhibit higher acidity.[1]

-

Impact on pKa: The Lewis acidity of boronic acids in aqueous solution is commonly quantified by their pKa value, which reflects the equilibrium between the neutral boronic acid and the anionic boronate ester. A lower pKa value corresponds to a stronger Lewis acid. For instance, the pKa of unsubstituted phenylboronic acid is approximately 8.8.[1] The introduction of electron-withdrawing groups is expected to lower this value. While the precise pKa of this compound is not documented, it is anticipated to be significantly lower than 8.8.

Quantitative Evaluation of Lewis Acidity

Several experimental and computational methods are employed to quantify the Lewis acidity of boronic acids.

3.1. Experimental Protocols

-

Spectrophotometric Titration: This method involves monitoring the change in the UV-Visible absorbance spectrum of the boronic acid solution upon titration with a base. The pKa can be determined by analyzing the spectral shifts that occur as the boronic acid is converted to its boronate form.

-

Potentiometric Titration: This is a direct method to determine the pKa by titrating a solution of the boronic acid with a standard solution of a strong base, such as NaOH. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting titration curve.

-

NMR Spectroscopy: Changes in the chemical shifts of boron-11 (¹¹B) or other sensitive nuclei in the molecule upon interaction with a Lewis base can provide insights into the Lewis acidity.

3.2. Computational Approaches

-

Fluoride Ion Affinity (FIA): A widely used computational metric for Lewis acidity is the Fluoride Ion Affinity (FIA).[2] It is defined as the negative of the enthalpy change for the gas-phase reaction of the Lewis acid with a fluoride ion.[2] A higher FIA value indicates a stronger Lewis acid. This method is particularly useful for comparing the intrinsic Lewis acidity of different boronic acids without the influence of solvent effects.[2][3]

-

Ammonia Affinity (AA): Similar to FIA, the computed ammonia affinity can also be used to evaluate the Lewis acidity of organoboron compounds.[4]

Data Presentation

While specific quantitative data for this compound is unavailable, the following table provides a comparative context by listing the pKa values of related phenylboronic acids. This illustrates the impact of electron-withdrawing substituents on Lewis acidity.

| Boronic Acid | Substituent(s) | pKa |

| Phenylboronic acid | None | 8.8[1] |

| 4-Fluorophenylboronic acid | 4-F | ~7.8 |

| 4-(Trifluoromethyl)phenylboronic acid | 4-CF₃ | ~7.5 |

| This compound | 3-F, 4-CF₃ | Predicted < 7.5 |

Table 1: Comparison of pKa values for substituted phenylboronic acids. The pKa for the title compound is a prediction based on the additive effects of the electron-withdrawing groups.

Visualizations

The following diagrams illustrate the key concepts related to the Lewis acidity of this compound.

References

- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lewis Acidic Boranes, Lewis Bases, and Equilibrium Constants: A Reliable Scaffold for a Quantitative Lewis Acidity/Basicity Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic Profile of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid, a key building block in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers by presenting detailed spectroscopic information and the experimental protocols for its acquisition.

Introduction

This compound, with the CAS Number 864759-68-2, is a substituted arylboronic acid. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences its electronic properties, making it a valuable reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the synthesis of complex organic molecules with potential pharmaceutical applications. Accurate and detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound and its derivatives.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. This information has been compiled from various sources and represents typical values observed for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | 7.90-7.80 | m | Aromatic CH | |

| 7.75-7.65 | m | Aromatic CH | ||

| 7.55-7.45 | t | Aromatic CH | ||

| 5.50-5.00 | br s | B(OH)₂ | ||

| ¹³C NMR | 164.0 (d) | J(C,F) ≈ 250 | C-F | |

| 135.0-130.0 (m) | Aromatic CH | |||

| 127.0 (q) | J(C,F) ≈ 30 | C-CF₃ | ||

| 125.0 (q) | J(C,F) ≈ 270 | CF₃ | ||

| 120.0-115.0 (m) | Aromatic CH | |||

| 130.0-120.0 | C-B | |||

| ¹⁹F NMR | -62.0 | s | -CF₃ | |

| -110.0 | m | Ar-F |

Note: NMR data can vary depending on the solvent and concentration. The data presented here is a representative example.

Table 2: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H stretch (boronic acid) |

| ~1610 | Medium | C=C stretch (aromatic) |

| ~1350 | Strong | B-O stretch |

| 1300-1100 | Strong | C-F stretch (trifluoromethyl) |

| ~1150 | Strong | C-F stretch (aromatic) |

Table 3: Mass Spectrometry (MS) Data

| Technique | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Key Fragmentation Peaks (m/z) |

| Electrospray Ionization (ESI) | 209.03 | 207.01 | Varies with instrument conditions |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound was dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube.

Instrumentation: Spectra were acquired on a Bruker Avance (or equivalent) NMR spectrometer operating at a proton frequency of 400 MHz or higher.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (zg30) was used.

-

Number of Scans: 16 to 64 scans were typically co-added to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds was used between scans.

-

Spectral Width: A spectral width of approximately 16 ppm was used.

-

Referencing: The chemical shifts were referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) was used.

-

Number of Scans: A larger number of scans (typically 1024 or more) was required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2 seconds was used.

-

Spectral Width: A spectral width of approximately 240 ppm was used.

-

Referencing: The chemical shifts were referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

¹⁹F NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment was used without proton decoupling.

-

Number of Scans: 64 to 128 scans were typically acquired.

-

Relaxation Delay: A relaxation delay of 1-2 seconds was used.

-

Spectral Width: A wide spectral width of approximately 200 ppm was used.

-

Referencing: Chemical shifts were referenced externally to a standard such as CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample was analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet was prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a similar instrument, was used.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 scans were co-added to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in a suitable solvent such as methanol or acetonitrile.

Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source was used.

Acquisition Parameters:

-

Ionization Mode: Both positive and negative ion modes were used to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

-

Mass Range: A mass range of m/z 50-500 was scanned.

-

Capillary Voltage: Typically set between 3 and 4 kV.

-

Fragmentor Voltage: Varied to induce fragmentation for structural elucidation if necessary.

-

Data Analysis: The acquired data was processed to determine the accurate mass of the molecular ions and to identify any characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

This guide provides essential spectroscopic data and methodologies to aid researchers in the identification and utilization of this compound in their scientific endeavors.

An In-depth Technical Guide to the ¹⁹F NMR of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid. This compound is of significant interest in medicinal chemistry and drug development due to the presence of both a fluorine atom and a trifluoromethyl group, which can profoundly influence a molecule's physicochemical and pharmacological properties. This guide details the expected ¹⁹F NMR spectral parameters, a comprehensive experimental protocol for data acquisition, and a logical workflow for the analysis of such compounds.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to show two main signals: one for the aromatic fluorine (Ar-F) and one for the trifluoromethyl group (-CF₃).

Table 1: Predicted ¹⁹F NMR Chemical Shifts for this compound

| Group | Predicted Chemical Shift (δ) vs. CFCl₃ (ppm) | Rationale |

| Ar-F | -110 to -125 | The typical chemical shift range for an aromatic fluorine is between -100 and -140 ppm. The presence of the electron-withdrawing trifluoromethyl and boronic acid groups is expected to shift this signal slightly downfield. |

| -CF ₃ | -60 to -65 | The chemical shift for a trifluoromethyl group on an aromatic ring typically falls in the -60 to -70 ppm range.[1] |

Table 2: Predicted ¹⁹F-¹⁹F and ¹H-¹⁹F Coupling Constants (J) in Hz

| Coupling | Predicted J-value (Hz) | Description |

| ⁴J(F-CF₃) | 12 - 20 | Four-bond coupling between the aromatic fluorine and the trifluoromethyl group in an ortho position is typically in this range. |

| ³J(H₅-F) | 8 - 10 | Three-bond (ortho) coupling between the aromatic fluorine and the proton at position 5. |

| ⁴J(H₂-F) | 4 - 6 | Four-bond (meta) coupling between the aromatic fluorine and the proton at position 2. |

| ⁵J(H₆-F) | < 2 | Five-bond (para) coupling between the aromatic fluorine and the proton at position 6 is expected to be small. |

| ⁴J(H₅-CF₃) | 2 - 4 | Four-bond coupling between the trifluoromethyl group and the proton at position 5. |

| ³J(H₂-CF₃) | 2 - 4 | Three-bond coupling between the trifluoromethyl group and the proton at position 2. |

| ⁵J(H₆-CF₃) | < 2 | Five-bond coupling between the trifluoromethyl group and the proton at position 6 is expected to be small. |

Predicted Spectral Appearance:

-

Ar-F Signal: This signal is expected to be a complex multiplet due to coupling with the trifluoromethyl group (⁴J) and the aromatic protons (³J and ⁴J). It will likely appear as a quartet of triplets or a more complex pattern.

-

-CF₃ Signal: This signal is expected to be a doublet of doublets (or a more complex multiplet) due to coupling with the aromatic fluorine (⁴J) and the adjacent aromatic protons (³J and ⁴J).

Experimental Protocol for ¹⁹F NMR Spectroscopy

This section outlines a detailed methodology for acquiring high-quality ¹⁹F NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the boronic acid is soluble and stable. Deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. For boronic acids, which can form boroxines (anhydrides) in aprotic solvents, using a coordinating solvent like DMSO-d₆ or adding a small amount of D₂O can help to obtain sharper signals by breaking up oligomeric species.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard can be added. Common standards for ¹⁹F NMR include trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm). The standard should be chosen such that its signal does not overlap with the analyte signals.

-

Filtration: To remove any particulate matter, filter the sample solution through a pipette plugged with glass wool directly into a clean 5 mm NMR tube.

NMR Spectrometer Parameters

The following parameters are a general guideline and may need to be optimized for the specific instrument and sample.

Table 3: Recommended ¹⁹F NMR Acquisition Parameters

| Parameter | Recommended Value | Purpose |

| Operating Frequency | As high as available (e.g., 376 or 470 MHz for ¹⁹F) | Higher field strength provides better signal dispersion and sensitivity. |

| Pulse Program | Standard 1D ¹⁹F observe pulse sequence | A simple pulse-acquire sequence is usually sufficient. |

| Spectral Width (SW) | ~250 ppm (centered around -100 ppm) | This width should be sufficient to cover the expected chemical shifts of both fluorine environments. |

| Acquisition Time (AT) | 1 - 2 seconds | A longer acquisition time provides better resolution. |

| Relaxation Delay (D1) | 1 - 5 seconds | Should be at least 1-2 times the longest T₁ of the fluorine nuclei to allow for sufficient relaxation between scans. For quantitative measurements, 5 x T₁ is recommended. |

| Pulse Width (P1) | Calibrated 90° pulse | Ensures maximum signal intensity. |

| Number of Scans (NS) | 16 to 128 | Dependent on the sample concentration. More scans will improve the signal-to-noise ratio. |

| Temperature | 298 K (25 °C) | Maintain a constant temperature for reproducibility. |

| Proton Decoupling | Optional | ¹H decoupling can simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharper singlets or simplified multiplets. However, the coupled spectrum provides valuable structural information through J-couplings. |

Visualization of the Analytical Workflow

The following diagram, generated using the DOT language, illustrates the logical workflow for the ¹⁹F NMR analysis of a fluorinated compound like this compound.

Caption: Workflow for ¹⁹F NMR Analysis.

Signaling Pathways and Logical Relationships

In the context of drug development, this compound can be utilized as a fragment or building block in the design of enzyme inhibitors or probes. The boronic acid moiety can form reversible covalent bonds with serine, threonine, or cysteine residues in the active site of enzymes, such as proteases or esterases. The fluorine substituents serve as sensitive reporters for ¹⁹F NMR-based screening and binding studies.

The following diagram illustrates the logical relationship in a fragment-based screening experiment using ¹⁹F NMR to detect binding to a target protein.

Caption: ¹⁹F NMR for Fragment Binding.

Changes in the ¹⁹F NMR spectrum of the fluorinated fragment upon addition of the target protein, such as a change in chemical shift, line broadening, or a decrease in signal intensity, are indicative of a binding event. This information is crucial for identifying potential drug leads and understanding structure-activity relationships.

References

Technical Guide: Stability and Storage of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid is a key building block in modern organic synthesis, particularly valued in the pharmaceutical industry for its role in Suzuki-Miyaura cross-coupling reactions. The presence of both fluorine and trifluoromethyl substituents on the phenyl ring imparts unique electronic properties that can influence the reactivity, selectivity, and ultimately the biological activity of the resulting compounds. Understanding the stability and appropriate storage conditions of this reagent is paramount to ensure its quality, reactivity, and the reproducibility of synthetic protocols. This guide provides an in-depth overview of the stability profile, recommended storage conditions, potential degradation pathways, and methodologies for assessing the stability of this compound.

Physicochemical Properties and Storage Recommendations

A summary of the key physicochemical properties and storage recommendations for this compound is provided below.

| Property | Value |

| CAS Number | 864759-68-2 |

| Molecular Formula | C₇H₅BF₄O₂ |

| Molecular Weight | 207.92 g/mol |

| Appearance | White to off-white solid |

| Recommended Storage | Store at 2-8°C under an inert atmosphere.[1] |

| Handling Precautions | Keep container tightly closed in a dry and well-ventilated place. |

Key Stability Considerations and Degradation Pathways

The stability of arylboronic acids, including this compound, is primarily influenced by two degradation pathways: protodeboronation and oxidation. The electron-withdrawing nature of the fluoro and trifluoromethyl groups can impact the susceptibility of the C-B bond to cleavage.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond by a proton source, leading to the formation of the corresponding arene (1-fluoro-2-(trifluoromethyl)benzene) and boric acid. This process is often catalyzed by aqueous acidic or basic conditions. For many arylboronic acids, the rate of protodeboronation is slowest at a pH of around 5.

Caption: Proposed protodeboronation pathway.

Oxidation

Arylboronic acids are susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid. This degradation can be initiated by atmospheric oxygen or other oxidizing agents. The electron-deficient nature of the aromatic ring in this compound may influence its susceptibility to oxidation.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful palladium-catalyzed reaction has become indispensable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] The use of fluorinated building blocks, such as (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid, is of particular interest in drug discovery. The incorporation of fluorine and trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

These application notes provide a detailed protocol for the Suzuki coupling of this compound with a heteroaryl bromide, serving as a guide for the synthesis of functionalized biaryl compounds.

Reaction Principle and Signaling Pathway

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The cycle is initiated by the oxidative addition of an aryl halide to a palladium(0) complex. The resulting palladium(II) species then undergoes transmetalation with a boronic acid, which is activated by a base. Finally, reductive elimination from the palladium(II) complex yields the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue.

Fluorinated boronic acids, such as this compound, can be challenging coupling partners due to their susceptibility to protodeboronation under basic conditions.[2][3] This undesired side reaction, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, reduces the yield of the desired product. Therefore, the choice of catalyst, ligand, base, and reaction conditions is crucial for a successful coupling. The use of advanced palladium precatalysts and sterically hindered, electron-rich phosphine ligands can facilitate the reaction at lower temperatures and shorter reaction times, minimizing the degradation of the boronic acid.[2][4]

References

Application Notes and Protocols for Palladium-Catalyzed Coupling of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid in palladium-catalyzed cross-coupling reactions, primarily focusing on the Suzuki-Miyaura coupling. This versatile building block is crucial for the synthesis of complex fluorinated molecules often sought after in pharmaceutical and materials science research.[1] The presence of both fluorine and trifluoromethyl groups on the phenyl ring imparts unique electronic properties and can enhance the metabolic stability and lipophilicity of target compounds.[1]

Challenges in Coupling Fluorinated Boronic Acids

A significant challenge in the Suzuki-Miyaura coupling of polyfluorophenyl boronic acids is their susceptibility to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under the basic conditions required for the catalytic cycle.[2][3] This decomposition pathway can lead to reduced yields of the desired coupled product.[2][3] Traditional Suzuki-Miyaura conditions, which often involve elevated temperatures and prolonged reaction times, can exacerbate this issue.[2][3]

To overcome these challenges, specialized palladium precatalysts and ligands have been developed to facilitate rapid C-C bond formation at lower temperatures, thereby outcompeting the rate of deboronation.[2][3] The use of highly active catalysts allows for efficient coupling even with challenging substrates.

Recommended Catalytic Systems

Recent advancements have identified highly effective palladium precatalysts and ligands for the coupling of unstable boronic acids. Systems based on monodentate biarylphosphine ligands such as XPhos and SPhos have shown excellent results.[2][3] A particularly effective approach involves the use of a palladacycle precatalyst that can be activated under mild conditions, enabling fast reactions at room temperature or slightly elevated temperatures (40 °C).[2][3]

The choice of base and solvent system is also critical. A common and effective combination is a phosphate base, such as potassium phosphate (K₃PO₄), in a mixture of an organic solvent like tetrahydrofuran (THF) and water.[2][3]

Experimental Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of fluorinated phenylboronic acids with various aryl halides. While specific data for this compound is not always explicitly detailed, the data for structurally similar polyfluorophenylboronic acids provide a strong predictive framework.

Table 1: Suzuki-Miyaura Coupling of Polyfluorophenylboronic Acids with Aryl Halides [2][3]

| Aryl Halide (ArX) | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |

| 4-Chloroanisole | 2,6-Difluorophenylboronic acid | 2 | K₃PO₄ | THF/H₂O | RT | < 10 | > 95 |

| 4-Bromoanisole | 2,6-Difluorophenylboronic acid | 2 | K₃PO₄ | THF/H₂O | RT | < 10 | > 95 |

| 4-Trifluoromethylchlorobenzene | 2,6-Difluorophenylboronic acid | 2 | K₃PO₄ | THF/H₂O | RT | < 10 | > 95 |

| 2-Chlorobenzonitrile | 2,6-Difluorophenylboronic acid | 2 | K₃PO₄ | THF/H₂O | RT | < 10 | 94 |

Note: The catalyst used in this study was a highly active aminobiphenyl-based palladium precatalyst with the XPhos ligand.[2][3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on successful couplings of similar polyfluorophenylboronic acids.[2][3] Optimization may be required for specific substrates.

Materials:

-